7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Overview
Description
7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.56. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The chemical compound is related to the field of heterocyclic compound synthesis, where it serves as a precursor or an intermediate in the creation of various heterocyclic structures. These structures have a wide range of applications in medicinal chemistry, particularly due to their biological activities.
For instance, novel heterocyclic compounds derived from similar structures have been synthesized with demonstrated anti-inflammatory and analgesic properties. These compounds show potential in the development of new therapeutic agents, particularly as cyclooxygenase inhibitors, which are crucial in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Agricultural Applications
Additionally, quinazolin-4-one derivatives, closely related to the compound , have been synthesized and found effective as agricultural bactericides, especially against phytopathogenic bacteria. These derivatives offer a promising avenue for the development of new, more efficient agricultural bactericides to protect crops from bacterial diseases (Du, Fan, Yang, & Bao, 2018).
Antimicrobial Agents
Compounds with structural similarities have also been explored for their potential as antibacterial agents. For example, 5-alkoxyimidazoquinolones, which share a similar heterocyclic core, have been prepared and evaluated for their in vitro antibacterial activity, demonstrating the broad potential of such compounds in addressing bacterial infections (Fujita, Egawa, Miyamoto, Nakano, & Matsumoto, 1996).
Anticancer Research
Furthermore, the structural motif found in the compound is present in various heterocyclic systems synthesized as potential anticancer drugs. These systems have shown moderate activity against several cancer cell lines, highlighting the compound's relevance in the search for new anticancer agents (El-Gendy, Morsy, Allimony, Abdel-Monem, & Abdel-Rahman, 2003).
Mechanism of Action
Target of Action
CCG-33710 primarily targets CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer .
Mode of Action
CCG-33710 acts by recruiting Cereblon , leading to the degradation of CDK4 and CDK6 . This disrupts the cell cycle, preventing the uncontrolled proliferation of cells .
Biochemical Pathways
The compound’s action affects the NF-kB inflammatory pathway and endoplasmic reticulum (ER) stress . By inhibiting these pathways, CCG-33710 can exert neuroprotective and anti-inflammatory effects .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for CCG-33710 are not readily available, it’s known that the compound causes dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells .
Result of Action
CCG-33710 results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
7-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c30-20(27-9-11-28(12-10-27)22-24-6-4-7-25-22)5-2-1-3-8-29-21(31)16-13-18-19(33-15-32-18)14-17(16)26-23(29)34/h4,6-7,13-14H,1-3,5,8-12,15H2,(H,26,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNKKAKTQQABNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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